N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide
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Overview
Description
Preparation Methods
The synthesis of N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide typically involves the reaction of 2-iodobenzoyl chloride with 2-(3,5-dichloropyridin-2-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
N-[2-(3,5-Dichloropyridin-2-yl)ethyl]-2-iodobenzamide can be compared with other similar compounds such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and are known for their medicinal applications.
2-iodobenzamides: These compounds have a similar benzamide group and are studied for their biological activities.
3,5-dichloropyridines: These compounds contain the same dichloropyridine moiety and are used in various chemical syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
830348-06-6 |
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Molecular Formula |
C14H11Cl2IN2O |
Molecular Weight |
421.1 g/mol |
IUPAC Name |
N-[2-(3,5-dichloropyridin-2-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C14H11Cl2IN2O/c15-9-7-11(16)13(19-8-9)5-6-18-14(20)10-3-1-2-4-12(10)17/h1-4,7-8H,5-6H2,(H,18,20) |
InChI Key |
LOSKLUCTMSJDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)Cl)I |
Origin of Product |
United States |
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